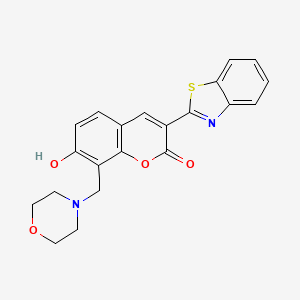

3-苯并噻唑-2-基-7-羟基-8-吗啉-4-基甲基-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one” is a derivative of coumarin, containing an oxidant-sensitive boronate group . It has been developed for the fluorescent detection of inflammatory oxidants .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin BC-OTf with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, dppf, and potassium acetate . The reaction is carried out in anhydrous 1,4-dioxane and heated in a microwave at 100 °C for 45 minutes under argon .

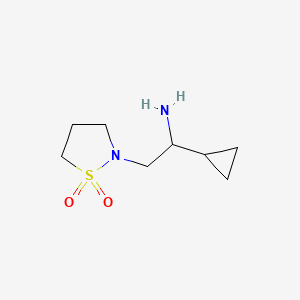

Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O4S . It has a molecular weight of 394.444 .

Chemical Reactions Analysis

The BC-BE probe hydrolyzes in phosphate buffer to form 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA), which is stable in the solution even after a prolonged incubation time . BC-BA is slowly oxidized by H2O2 to form the phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) . On the other hand, the BC-BA probe reacts rapidly with ONOO− .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 641.0±65.0 °C at 760 mmHg . The flash point is 341.5±34.3 °C .

科学研究应用

Detection of Peroxynitrite and Hypochlorite

This compound has been used in the development of a novel boronate probe for the detection of peroxynitrite (ONOO−) and hypochlorite . The probe shows high stability and a fast response time. The ability of the probe to detect ONOO− was measured using both authentic ONOO− and the system co-generating steady-state fluxes of O2•− and •NO .

Fluorescent Detection of Inflammatory Oxidants

Derivatives of this compound, containing an oxidant-sensitive boronate group, have been developed for fluorescent detection of inflammatory oxidants . The probe reacts rapidly with ONOO− and is slowly oxidized by H2O2 to form the phenolic product .

Identification of Oxidants

The compound can be used to identify oxidants in biological settings. Complementation of the fluorescence measurements by HPLC-based identification of oxidant-specific products helps to identify the oxidants detected .

Herbicides

By utilizing the structural diversity-oriented inactive group strategy, 3- (2-pyridyl)-benzothiazol-2-one, a derivative of this compound, was identified as a promising lead scaffold for herbicides .

Vulcanization Accelerators

The benzothiazole ring system, which is part of this compound, is widely used as vulcanization accelerators .

Antioxidants

The benzothiazole ring system is also used in antioxidants .

Plant Growth Regulators

The benzothiazole ring system is used in plant growth regulators .

Anti-inflammatory Agents

The benzothiazole ring system is used in anti-inflammatory agents .

作用机制

The BC-BA probe reacts with peroxynitrite (ONOO−) to form BC-OH . In this reaction, 3-benzothiazol-2-yl-chromen-2-one (BC-H) is formed in the minor pathway, as a peroxynitrite-specific product . BC-OH is also formed in the reaction of BC-BA with HOCl, and subsequent reaction of BC-OH with HOCl leads to the formation of a chlorinated phenolic product .

未来方向

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGFPAXYGPAIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)

![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)